4-氨基-N-甲基苯甲磺酰胺

描述

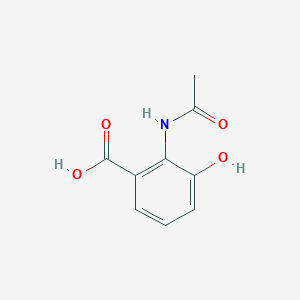

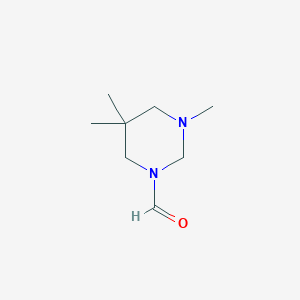

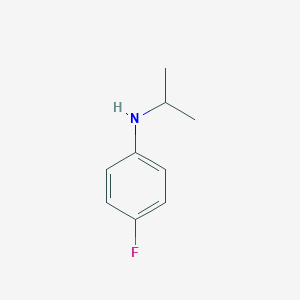

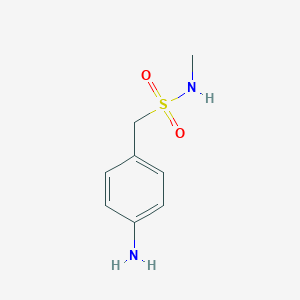

4-Amino-N-methylbenzenemethanesulfonamide is a derivative of sulfonamide, a group of compounds known for their various biological activities, including antibacterial and anticonvulsant properties. Sulfonamides typically contain an aromatic benzene ring substituted with an amino group and a sulfonamide group, which is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The N-methyl group indicates the presence of a methyl group attached to the nitrogen atom of the sulfonamide moiety.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, such as 4-Amino-N-methylbenzenemethanesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, specifically iridium-catalyzed reactions, which enable the efficient recognition of different types of amino groups and promote the hydrogen autotransfer process . Additionally, the synthesis of related sulfonamide compounds can involve the treatment of sulfonyl chlorides with primary amines, followed by alkylation or arylation steps .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, including FT-IR, Raman, UV-Vis, and NMR. Single-crystal X-ray diffraction is also a powerful tool for determining the crystal structure of these compounds. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, crystallizes in an orthorhombic space group, and its molecular interactions are elucidated through hydrogen bonding and C-H···π interactions . The molecular geometry, vibrational wavenumbers, and electronic absorption wavelengths can be studied both experimentally and computationally using density functional theory (DFT) .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including cleavage under the action of thiol and base, which is useful for amine synthesis and protecting strategies . They can also withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions . The reactivity of these compounds allows for further elaboration through alkylation and arylation, providing a pathway to synthesize a wide range of secondary amines and diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be inferred from their molecular structure and the nature of their substituents. The presence of the amino and sulfonamide groups contributes to their solubility and potential for hydrogen bonding, which can affect their biological activity. Computational methods such as HOMO-LUMO and NBO analyses provide insights into the electronic properties of these molecules, including their potential as inhibitors of enzymes like carbonic anhydrase . Theoretical calculations can also predict thermodynamic properties, dipole moments, and energy gaps between the highest occupied and lowest unoccupied molecular orbitals, which are relevant for understanding the reactivity and stability of these compounds .

科学研究应用

抗炎特性

4-氨基-N-甲基苯甲磺酰胺显示出作为抗炎剂的希望。Mahdi(2017 年)在《伊拉克药学科学杂志》中的研究重点介绍了它在减少大鼠爪水肿方面的功效,表明其作为非甾体抗炎药(NSAID)的潜力 (Mahdi,2017 年)。

抗菌活性

Vanparia 等人(2010 年)在《斯洛文尼亚化学学报》中的一项研究合成了一种 4-氨基-N-甲基苯磺酰胺的衍生物,发现其对各种细菌菌株和真菌具有显着的抗菌活性 (Vanparia 等人,2010 年)。

分析化学

Feil 等人(1989 年)在《官方分析化学家协会杂志》中讨论了 4-氨基-N-甲基苯磺酰胺与重氮甲烷反应时异构产物的形成,这是分析化学中一个重要的考虑因素,尤其是在气相色谱法中 (Feil 等人,1989 年)。

溶液热力学

Asadi 等人(2020 年)在《分子液体杂志》中研究了 4-氨基-N-甲基苯磺酰胺在各种二元溶剂体系中的溶解度和溶液热力学。这项研究对于了解其在不同溶剂中的行为至关重要,用于制药和工业应用 (Asadi 等人,2020 年)。

生物降解

Wang 等人(2009 年)在《危险材料杂志》中描述了新型 Pannonibacter sp. 对 4-氨基苯磺酸盐的生物降解。这项研究在环境化学中具有重要意义,特别是在磺化偶氮染料的降解方面 (Wang 等人,2009 年)。

荧光探测

Wei 等人(2013 年)在《化学通讯》中合成了一种荧光探针,可选择性地检测活细胞中的谷胱甘肽和半胱氨酸。这种衍生自 4-氨基-N-甲基苯磺酰胺结构的探针在生化和医学研究中具有潜在应用 (Wei 等人,2013 年)。

安全和危害

The compound has been classified under hazard codes Xn and Xi . The risk statements include 22-43 , indicating that it may be harmful if swallowed and may cause sensitization by skin contact. The safety statements include 36/37 , suggesting that suitable protective clothing and gloves should be worn. The compound is classified under RIDADR UN 2811 6.1/PG 3 , indicating it is a toxic substance.

作用机制

Pharmacokinetics

It is slightly soluble in dmso and methanol . The compound has a predicted pKa of 11.50±0.40 , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For 4-Amino-N-methylbenzenemethanesulfonamide, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C

属性

IUPAC Name |

1-(4-aminophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWNHTXCBHTWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380787 | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109903-35-7 | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109903-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109903357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-METHYLBENZENEMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76T5Q2TVD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。